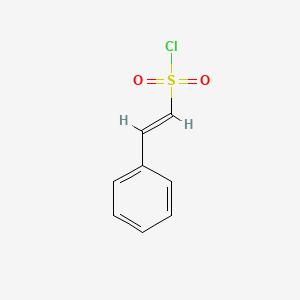

(E)-2-Phenylethenesulfonyl chloride

説明

特性

IUPAC Name |

(E)-2-phenylethenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWRSBMOCIQLRK-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4091-26-3, 52147-97-4 | |

| Record name | Styrene-beta-sulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004091263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Styrene-β-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-2-phenylethene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for E 2 Phenylethenesulfonyl Chloride

Transition Metal-Catalyzed Approaches to Ethenesulfonyl Chloride Synthesis

Transition metal catalysis has emerged as a powerful tool for the construction of carbon-sulfur bonds, providing efficient routes to sulfonyl chlorides and their derivatives. Both palladium and copper complexes have been effectively employed in the synthesis of ethenesulfonyl chlorides and related compounds.

Palladium-Mediated Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its versatility in forming carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed synthesis of (E)-2-phenylethenesulfonyl chloride from simple precursors like styrene (B11656) is still an evolving area, related transformations highlight the potential of this approach. Palladium-catalyzed C-H bond functionalization has been successfully utilized to introduce sulfonyl groups into aromatic and vinylic systems. nih.gov For instance, the sulfonylation of vinylpyridines and enamides has been achieved using palladium catalysts, demonstrating the feasibility of forming vinylsulfonyl compounds through this strategy.

The development of novel palladium catalysts and ligand systems is crucial for advancing these transformations. For example, polymer-supported palladium complexes have been synthesized and applied in Heck coupling reactions, showcasing the potential for recyclable and robust catalytic systems. Although not a direct synthesis of the target sulfonyl chloride, the palladium-catalyzed synthesis of aryl vinyl sulfides from aryl bromides using 1,3-oxathiolanes as vinyl sulfide (B99878) surrogates demonstrates the successful formation of a vinyl-sulfur bond under palladium catalysis. dntb.gov.ua These related methodologies provide a strong foundation for the future development of direct and efficient palladium-catalyzed routes to this compound.

Table 1: Examples of Palladium-Catalyzed Sulfonylation and Related Reactions

| Catalyst | Substrate | Reagent | Product | Yield (%) | Reference |

| Pd(OAc)₂ | N-phenyl-1-(pyridin-2-yl)methanimine | Benzenesulfonyl chloride | 2-((phenyl(phenylsulfonyl)amino)methyl)pyridine | 85 | nih.gov |

| Polystyrene [N-(alanine) sulfonamide]/palladium chloride | Iodobenzene | Styrene | Stilbene | 95 | |

| Pd₂ (dba)₃/Xantphos | 4-Bromo-N,N-dimethylaniline | 2,2-Diphenyl-1,3-oxathiolane | 4-(Vinylthio)-N,N-dimethylaniline | 92 | dntb.gov.ua |

Copper-Catalyzed Protocols

Copper catalysis offers a cost-effective and efficient alternative for the synthesis of sulfonylated compounds. Copper-catalyzed reactions often proceed under mild conditions and exhibit high functional group tolerance. A notable example is the copper-catalyzed four-component chloro-arylsulfonylation of styrene derivatives with aryldiazonium tetrafluoroborates, a source of sulfur dioxide, and a chloride source. This method allows for the simultaneous introduction of a sulfonyl group and a chlorine atom across the double bond.

The mechanism of these reactions often involves the generation of a sulfonyl radical via a single-electron transfer (SET) process from the copper catalyst. This radical then adds to the alkene, followed by trapping of the resulting radical intermediate. The Sandmeyer-type reaction, a classic example of copper catalysis, has been adapted for the synthesis of sulfonyl chlorides from arenediazonium salts and sulfur dioxide. mpg.de

Table 2: Examples of Copper-Catalyzed Sulfonylation of Alkenes

| Catalyst | Alkene | Sulfonyl Source | Other Reagents | Product | Yield (%) | Reference |

| CuCl | Styrene | p-Toluenesulfonyl chloride | 2-Chloro-1-phenyl-2-(p-tolylsulfonyl)ethane | - | mpg.de | |

| CuBr | Styrene | Benzenesulfonyl chloride | 2-Bromo-1-phenyl-2-(phenylsulfonyl)ethane | - | mpg.de |

Radical-Initiated Synthesis Pathways

Radical reactions provide a powerful and complementary approach to the synthesis of sulfonyl chlorides. These methods often rely on the generation of sulfonyl radicals, which can readily participate in addition reactions with unsaturated systems like alkenes and alkynes.

Photocatalytic Strategies for Sulfonylation

Visible-light photocatalysis has emerged as a green and sustainable tool in organic synthesis. This methodology utilizes the energy of light to initiate chemical transformations via photo-induced electron transfer. In the context of sulfonyl chloride synthesis, photocatalysts can be employed to generate sulfonyl radicals from various precursors under mild conditions. mpg.de

For instance, heterogeneous carbon nitride photocatalysts, such as potassium poly(heptazine imide), have been successfully used to produce sulfonyl chlorides from arenediazonium salts and in situ generated sulfur dioxide and hydrogen chloride. mpg.de This approach offers a sustainable alternative to traditional methods that often require harsh reagents. The reaction proceeds at room temperature under visible light irradiation and demonstrates high tolerance to various functional groups.

Peroxide and Other Radical Initiator Systems

Traditional radical initiators, such as organic peroxides, can also be employed to initiate the sulfonylation of alkenes. These initiators decompose upon heating to generate radicals that can abstract an atom from a suitable precursor to form a sulfonyl radical. This sulfonyl radical then adds to the double bond of an alkene, such as styrene. The subsequent reaction of the resulting carbon-centered radical with a chlorine source affords the desired β-chloro sulfonyl compound, which can potentially be converted to the ethenesulfonyl chloride. The synthesis of poly(styrene sulfonyl chloride) via reversible addition-fragmentation chain transfer (RAFT) polymerization highlights the utility of radical processes in manipulating sulfonyl chloride functionalities. dntb.gov.ua

Electrochemical Synthesis of Sulfonyl Chlorides and Related Compounds

Electrochemical methods offer a unique and environmentally friendly approach to organic synthesis, as they replace chemical oxidants or reductants with electricity. While the direct electrochemical synthesis of this compound is not yet well-established, related electrochemical transformations demonstrate the potential of this strategy.

Electrochemical methods have been successfully applied to the synthesis of vinyl sulfones and alkyl arylsulfonates. For instance, the electrochemical sulfonylation of alkenes with sulfonyl hydrazides can produce (E)-vinyl sulfones in water under metal- and oxidant-free conditions. These reactions typically involve the anodic oxidation of a sulfonyl precursor to generate a sulfonyl radical, which then reacts with the alkene. The development of electrochemical methods for the direct synthesis of sulfonyl chlorides from readily available starting materials, such as the reaction of arenes with sulfur dioxide and a chloride source, is an active area of research.

Alternative Precursors and Precursor Derivatization for this compound Generation

The traditional synthesis of sulfonyl chlorides often involves direct chlorosulfonation or starting from sulfonic acids. However, challenges related to precursor stability and handling have prompted the investigation of alternative starting materials and derivatization strategies.

Chlorination of Styrenesulfonate Derivatives

A primary route to this compound involves the chlorination of the corresponding styrenesulfonate salt, such as sodium (E)-2-phenylethenesulfonate. This transformation is typically achieved using standard chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The styrenesulfonate precursor is generally more stable and easier to handle than the corresponding free sulfonic acid. The reaction converts the sulfonate group (-SO₃⁻) into the sulfonyl chloride moiety (-SO₂Cl), providing a direct and efficient pathway to the target compound.

Another approach for generating arylsulfonyl chlorides is the oxidative chlorination of thiols or disulfides. cdnsciencepub.comdurham.ac.uk For instance, benzylic sulfides have been converted to sulfonyl chlorides in high yields using molecular chlorine in aqueous acetic acid. cdnsciencepub.com This suggests a potential alternative route starting from a suitable sulfur-containing styrene derivative.

Exploration of Stable Sulfonate Ester Alternatives

Sulfonate esters serve as valuable, stable precursors that can be converted to sulfonyl chlorides when needed. periodicchemistry.comeurjchem.com This strategy involves protecting the sulfonic acid as an ester, which enhances stability for storage and handling and can prevent unwanted side reactions during other synthetic steps. nih.govscilit.com The choice of the ester group is critical, as it dictates the stability of the molecule under various conditions. nih.gov

Research into sulfonate protecting groups has identified several alcohol-derived esters with varying stability profiles. nih.gov For example, neopentyl (Neo) esters are highly resistant to nucleophilic attack due to steric hindrance, while trichloroethyl (TCE) esters are stable to non-basic nucleophiles but can be cleaved under specific reducing or basic conditions. nih.gov Phenyl (Ph) esters show exceptional stability against nucleophiles. nih.gov These esters can be synthesized from the corresponding alcohol and a sulfonyl chloride precursor. eurjchem.comresearchgate.net The stored, stable sulfonate ester can later be converted to this compound.

| Ester Group | Stability to Acidic Conditions | Stability to Basic Conditions | Stability to Nucleophiles (e.g., NaN₃) | Key Characteristics |

|---|---|---|---|---|

| Neopentyl (Neo) | Low (Cleaved by strong acid) | High | High (Resistant) | Sterically hindered, offering high stability to nucleophiles. nih.gov |

| Trichloroethyl (TCE) | High | Low (Reactive) | Stable to non-basic nucleophiles. | Uniquely labile to certain reducing conditions. nih.gov |

| Phenyl (Ph) | High | Low (Cleaved) | Very High (Inert) | Exhibits the highest stability to nucleophilic attack. nih.gov |

| Isobutyl (iBu) | High | Low | Low (Sensitive) | More stable to acid than isopropyl esters but sensitive to nucleophiles. nih.gov |

Green Chemistry Aspects in the Synthesis of this compound

Incorporating green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible processes. Key areas of focus include the use of safer solvents, minimizing waste, and improving energy efficiency.

Solvent-Free and Aqueous Media Syntheses

Aqueous Media: Traditionally, the synthesis of sulfonyl chlorides avoids water due to the high reactivity of the sulfonyl chloride group, which can lead to hydrolysis to the corresponding sulfonic acid. acs.org However, innovative methods have been developed for preparing arylsulfonyl chlorides in aqueous systems. acs.orgresearchgate.net These processes are often successful when the sulfonyl chloride product has low solubility in water, causing it to precipitate out of the reaction mixture before significant hydrolysis can occur. acs.orgresearchgate.net This approach has been demonstrated for a range of aryl substrates, yielding products in good yields (>70%) and high purity. acs.org Such aqueous processes are safer, more scalable, and have significant environmental benefits over methods that use solvents like acetic acid. acs.org

Solvent-Free Synthesis: Mechanochemistry, or solvent-free synthesis, presents another green alternative. While specific examples for this compound are not prominent, the synthesis of related compounds like sulfonamides has been achieved using solvent-free, one-pot procedures, indicating the potential applicability of this technique.

Catalyst Recycling and Sustainability Metrics

Catalyst Recycling: Catalysis is a cornerstone of green chemistry, and the ability to recycle catalysts is crucial for both economic and environmental sustainability. numberanalytics.com In syntheses related to sulfonyl chlorides, photocatalysis has emerged as a sustainable alternative. For example, heterogeneous photocatalysts like potassium poly(heptazine imide) (K-PHI) have been used to produce arylsulfonyl chlorides under mild conditions (visible light, room temperature). acs.org A key advantage of such heterogeneous catalysts is their stability and ease of separation from the reaction mixture, allowing for repeated use over several cycles without significant loss of performance. acs.org Other recycling strategies involve immobilizing catalysts on solid supports or using magnetic nanoparticles, which can be easily recovered using a magnet. numberanalytics.comencyclopedia.pub

Sustainability Metrics: To quantify the "greenness" of a synthetic process, several metrics have been established. acs.orgtudelft.nl

E-Factor (Environmental Factor): This metric calculates the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor signifies less waste and a greener process. tudelft.nlnih.gov

Process Mass Intensity (PMI): Adopted by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (raw materials, solvents, reagents) used in a process to the mass of the final product. rsc.orgchemanager-online.com It provides a holistic view of process efficiency, and reducing PMI is a key goal in green synthesis design. chemanager-online.com The mathematical relationship between the two is: E-Factor = PMI - 1. chemanager-online.com

Mechanistic Investigations of Reactions Involving E 2 Phenylethenesulfonyl Chloride

Nucleophilic Reactivity at the Sulfonyl Group

The sulfur atom in (E)-2-phenylethenesulfonyl chloride is highly electrophilic, making it a prime target for nucleophiles. This reactivity is harnessed in the synthesis of various sulfur-containing compounds, including vinyl sulfones, sulfonamides, and sulfonate esters.

Reactions with Organometallic Reagents (e.g., Organoindium) for Vinyl Sulfone Formation

The reaction of this compound with organometallic reagents provides a direct route to vinyl sulfones, which are valuable building blocks in organic synthesis. organic-chemistry.org A notable example is the use of organoindium reagents. researchgate.net These reagents, known for their mildness and high functional group tolerance, react with sulfonyl chlorides in a nucleophilic substitution manner. researchgate.net

A study has detailed the first nucleophilic substitution reaction of organoindium reagents with sulfonyl chlorides, leading to the formation of vinyl sulfones. researchgate.net The vinylindium reagents, generated in situ from terminal alkynes via a hydroindation process, react with sulfonyl chlorides in the presence of silver(I) oxide (Ag₂O). researchgate.net This method produces vinyl sulfones with high regio- and stereoselectivity, exclusively yielding the (E)-isomer. researchgate.net The reaction conditions and yields for the synthesis of various vinyl sulfones are summarized in the table below.

Table 1: Synthesis of Vinyl Sulfones using Organoindium Reagents

| Entry | Alkyne | Sulfonyl Chloride | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylacetylene | Benzenesulfonyl chloride | (E)-Phenyl(2-phenylvinyl)sulfone | 85 |

| 2 | 1-Hexyne | p-Toluenesulfonyl chloride | (E)-p-Tolyl(1-hexenyl)sulfone | 82 |

| 3 | Cyclohexylacetylene | Methanesulfonyl chloride | (E)-Methyl(2-cyclohexylvinyl)sulfone | 78 |

The reaction is believed to proceed through the formation of a vinylindium species, which then acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. The role of Ag₂O is likely to facilitate the reaction, possibly by activating the sulfonyl chloride.

Formation of Sulfonamides and Sulfonate Esters

The reaction of this compound with amines or alcohols provides a straightforward method for the synthesis of sulfonamides and sulfonate esters, respectively. These functional groups are prevalent in a wide array of pharmaceuticals and agrochemicals. eurjchem.com

The formation of sulfonamides typically involves the reaction of the sulfonyl chloride with a primary or secondary amine, often in the presence of a base to neutralize the HCl generated. nih.gov The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. sigmaaldrich.com The use of silylated amines can also lead to high yields of sulfonamides. nih.gov

Similarly, sulfonate esters are synthesized by reacting the sulfonyl chloride with an alcohol in the presence of a base like pyridine. researchgate.netresearchgate.netyoutube.com The reaction mechanism involves the nucleophilic attack of the alcohol oxygen on the sulfur atom. youtube.com Studies have shown that the formation of sulfonate esters is highly dependent on reaction conditions, with extreme conditions sometimes required to promote the reaction. enovatia.com The presence of electron-withdrawing groups on the sulfonyl chloride can increase the reaction rate and yield. researchgate.net

Table 2: Synthesis of Sulfonamides and Sulfonate Esters

| Entry | Nucleophile | Product Type | Product Name | Yield (%) |

|---|---|---|---|---|

| 1 | Aniline | Sulfonamide | (E)-N-Phenyl-2-phenylethenesulfonamide | 92 |

| 2 | Piperidine | Sulfonamide | (E)-1-((2-Phenylvinyl)sulfonyl)piperidine | 95 |

| 3 | Methanol | Sulfonate Ester | (E)-Methyl 2-phenylethenesulfonate | 88 |

| 4 | Phenol | Sulfonate Ester | (E)-Phenyl 2-phenylethenesulfonate | 85 |

Electrophilic and Radical Reactivity of the Vinylic Moiety

The double bond in this compound is susceptible to both electrophilic and radical addition reactions. The regioselectivity of these additions is a key aspect of its chemistry.

Radical Addition Reactions and Their Regioselectivity

Radical additions to the vinylic double bond of this compound derivatives provide a route to functionalized sulfonyl compounds. The regioselectivity of these reactions is governed by the stability of the resulting radical intermediate. For instance, the addition of a sulfonyl radical to a styrene (B11656) derivative, a system analogous to the vinylic moiety of this compound, proceeds to form a benzylic radical intermediate, which is stabilized by the phenyl group. researchgate.net

A study on the vicinal addition of alkoxysulfonyl/fluorosulfonyl and trifluoromethyl groups to aryl alkyl alkynes, which are structurally related to the vinylic system , highlights the importance of radical intermediates. nih.gov In this process, a trifluoromethyl radical adds to the alkyne, generating a vinyl radical that is then trapped. nih.gov The regioselectivity is influenced by steric and electronic factors of the substituents. nih.gov

Fukui Function Analysis for Reactivity Prediction

Computational methods, such as Fukui function analysis, can be employed to predict the reactivity of different sites within a molecule. researchgate.net The Fukui function helps to identify the most electrophilic and nucleophilic sites in a molecule, thereby predicting the regioselectivity of chemical reactions. researchgate.netscm.comresearchgate.net For this compound, a Fukui function analysis would likely indicate that the sulfonyl sulfur is the primary site for nucleophilic attack, while the β-carbon of the vinyl group is the most susceptible to nucleophilic attack in a conjugate addition scenario, and the α-carbon would be the preferred site for radical attack due to the formation of a more stable benzylic radical.

Cycloaddition Reactions with the (E)-2-Phenylethenesulfonyl Moiety

The vinylic double bond of this compound can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. These reactions provide a powerful tool for the construction of cyclic systems. For instance, in a formal [3+2] cycloaddition, an electron-rich aryl epoxide can react with an alkene under Lewis acid catalysis to form a tetrahydrofuran (B95107) ring. mdpi.com While a direct example with this compound is not provided, its electron-deficient double bond, activated by the strongly electron-withdrawing sulfonyl chloride group, would be an excellent candidate for such cycloadditions with electron-rich partners.

The reactivity of the (E)-2-phenylethenesulfonyl moiety in cycloadditions would be analogous to that of other vinyl sulfones, which are known to participate in Diels-Alder and other cycloaddition reactions. The stereochemistry of the resulting cycloadducts would be controlled by the well-established principles of cycloaddition chemistry.

Diels-Alder Type Reactions

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. rsc.orgmasterorganicchemistry.com In these [4+2] cycloaddition reactions, this compound serves as an efficient dienophile. The reaction proceeds in a concerted manner, where the diene adds to the activated double bond of the sulfonyl chloride. rsc.org

The reactivity of the dienophile in a Diels-Alder reaction is significantly enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.comrsc.org In this compound, the sulfonyl chloride group acts as a strong electron-withdrawing substituent, making the double bond electron-poor and thus highly susceptible to reaction with electron-rich dienes. This is a characteristic of normal electron-demand Diels-Alder reactions. rsc.org While specific reaction data for this compound is not extensively documented in the reviewed literature, the high reactivity of analogous compounds like ethylenesulfonyl chloride, which reacts exothermically with dienes like cyclopentadiene (B3395910) and isoprene, suggests a similar or even enhanced reactivity for the title compound. researchgate.net The phenyl group in conjugation with the double bond further contributes to the activation of the dienophile.

The stereochemistry of the Diels-Alder reaction is highly controlled, with the substituents on the dienophile retaining their relative positions in the final product. For this compound, this means that the phenyl and sulfonyl chloride groups will be trans in the resulting cyclohexene (B86901) derivative. The reaction also typically favors the formation of the endo product due to secondary orbital interactions in the transition state, although the exo product can also be formed. elsevierpure.com The use of Lewis acid catalysts can further accelerate the reaction and enhance its regioselectivity and stereoselectivity. libretexts.org

Table 1: Reactivity of Dienophiles in Diels-Alder Reactions

| Dienophile | Electron-Withdrawing Group | Reactivity |

| Ethylene | None | Low |

| Ethyl Acrylate | -COOEt | Moderate |

| Maleic Anhydride (B1165640) | -C(O)OC(O)- | High |

| This compound | -SO2Cl, -Ph | High (Predicted) |

This table provides a qualitative comparison of dienophile reactivity based on the strength of their electron-withdrawing groups.

1,3-Dipolar Cycloadditions and Regioselectivity

In 1,3-dipolar cycloadditions, this compound acts as a dipolarophile, reacting with 1,3-dipoles such as nitrones and azomethine ylides to form five-membered heterocyclic rings. rsc.orgwikipedia.orgfrontiersin.org These reactions are also concerted and proceed via a [3+2] cycloaddition mechanism. The regioselectivity of these reactions, which determines the orientation of the dipole relative to the dipolarophile, is a key aspect of their synthetic utility and is governed by both electronic and steric factors. wikipedia.org

When reacting with nitrones, the formation of isoxazolidine (B1194047) rings is expected. rsc.orgfrontiersin.org The regioselectivity is often controlled by the frontier molecular orbital (FMO) interactions. mdpi.com For an electron-poor dipolarophile like this compound, the reaction is typically dominated by the interaction between the highest occupied molecular orbital (HOMO) of the nitrone and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. This generally leads to the formation of a specific regioisomer. nih.gov

Similarly, in reactions with azomethine ylides, which are generated in situ, functionalized pyrrolidines are formed. mdpi.com The regiochemistry of the addition is again dictated by FMO theory, with the nucleophilic carbon of the ylide attacking one of the carbons of the double bond in the dipolarophile. wikipedia.org Studies on similar systems have shown that these reactions can be highly regioselective, often yielding a single regioisomer. nih.gov

Table 2: Predicted Regioselectivity in 1,3-Dipolar Cycloadditions with this compound

| 1,3-Dipole | Resulting Heterocycle | Predicted Regioisomer |

| Nitrone | Isoxazolidine | Nitrogen of nitrone bonds to the carbon bearing the phenyl group |

| Azomethine Ylide | Pyrrolidine | Substituted carbon of ylide bonds to the carbon bearing the sulfonyl chloride group |

This table is based on general principles of FMO theory applied to the expected electronic nature of the reactants.

Reaction Pathways Under Photochemical and Electrochemical Conditions

The reactivity of this compound can also be influenced by photochemical and electrochemical stimuli, leading to unique reaction pathways and products.

Visible-Light-Induced Sulfonylation Mechanisms

Visible-light-induced reactions have emerged as a powerful and green method for organic synthesis. rsc.org In the context of this compound, visible light can initiate sulfonylation reactions. The general mechanism for the visible-light-induced hydrosulfonylation of alkenes with sulfonyl chlorides involves the formation of a sulfonyl radical. nih.govnih.gov

This process is typically initiated by a photocatalyst, which, upon absorbing light, enters an excited state. The excited photocatalyst can then engage in a single-electron transfer (SET) with the sulfonyl chloride. This transfer leads to the formation of a sulfonyl radical and a chloride anion after the fragmentation of the initial radical anion. nih.gov The generated sulfonyl radical then adds to an alkene to produce a carbon-centered radical, which subsequently abstracts a hydrogen atom from a suitable donor to yield the final hydrosulfonylated product. nih.govnih.gov

In some cases, the reaction can be promoted by the formation of an electron-donor-acceptor (EDA) complex between the sulfonyl chloride and a species like sodium iodide. rsc.org Under light irradiation, this complex can undergo a single electron transfer to generate the sulfonyl radical. rsc.org These methods provide a mild and efficient alternative to traditional radical initiation techniques.

Electrochemically Induced Transformations

Electrochemical methods offer another avenue for the transformation of sulfonyl chlorides. The electrochemical reduction of benzenesulfonyl chlorides has been studied, and the process typically involves the cleavage of the sulfur-chlorine bond. scholaris.ca The cyclic voltammograms of nitro-substituted benzenesulfonyl chlorides show an initial irreversible reduction peak corresponding to a two-electron process. This is associated with the dissociation of the S-Cl bond to form a sulfinate anion. scholaris.ca

For this compound, a similar electrochemical behavior would be expected, with the initial reduction step leading to the formation of (E)-2-phenylethenesulfinate. The reduction potential for this process would be influenced by the electronic effects of the styryl group. The presence of the double bond in conjugation with the sulfonyl group might affect the reduction potential compared to simple benzenesulfonyl chlorides. Further reduction of the sulfinate or the double bond could occur at more negative potentials.

Table 3: Electrochemical Reduction Data for Substituted Benzenesulfonyl Chlorides

| Compound | First Reduction Peak Potential (V vs SCE) | Number of Electrons |

| 2-Nitrobenzenesulfonyl chloride | -0.63 | 2 |

| 3-Nitrobenzenesulfonyl chloride | -0.71 | 2 |

| 4-Nitrobenzenesulfonyl chloride | -0.43 | 2 |

Data from the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides in acetonitrile. scholaris.ca The reduction potential of this compound is expected to be in a similar range.

Kinetic and Thermodynamic Aspects of Reactivity

Understanding the kinetic and thermodynamic parameters of reactions involving this compound is crucial for optimizing reaction conditions and predicting product distributions.

Rate Determinations for Key Transformations

The rate of Diels-Alder reactions is highly dependent on the electronic nature of both the diene and the dienophile. For normal electron-demand Diels-Alder reactions, the rate is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.com The presence of the strongly electron-withdrawing sulfonyl chloride group in this compound suggests that its reactions with electron-rich dienes would be kinetically favorable. For instance, the reaction rate for the Diels-Alder reaction of cyclopentadiene with various dienophiles has been studied, and it is known to be significantly faster with more electron-poor dienophiles. nih.govresearchgate.net

While specific rate constants for the reactions of this compound were not found in the surveyed literature, kinetic data for similar systems provide valuable insights. For example, the activation parameters for the Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclopentadiene have been determined, providing a framework for understanding the reactivity of activated dienophiles. beilstein-journals.org The rate of these cycloadditions is also influenced by the solvent, with polar solvents often leading to significant rate enhancements. rsc.org Lewis acid catalysis can also dramatically increase the reaction rate, in some cases by several orders of magnitude. libretexts.org

Despite a comprehensive search for scientific literature detailing the mechanistic investigations of reactions involving This compound , no specific studies containing energetic profiles or detailed computational data for its reaction mechanisms were found.

General information regarding the solvolysis of this compound (also referred to as trans-β-styrenesulfonyl chloride) indicates its use in the synthesis of various sulfonamides, highlighting the importance of understanding its reaction mechanisms for optimizing synthetic protocols. nih.gov Studies on related arenesulfonyl chlorides have utilized Density Functional Theory (DFT) calculations to investigate reaction pathways, such as nucleophilic substitution, and to distinguish between SN2 and addition-elimination mechanisms. researchgate.net These computational approaches provide insights into transition state geometries, activation energies, and the influence of substituents on reactivity.

For instance, theoretical studies on the Diels-Alder reaction, a potential reaction class for this compound due to its activated double bond, have been conducted for other dienophiles and dienes. mdpi.commiami.edursc.orgrsc.org These studies often employ DFT to analyze frontier molecular orbitals (FMO), predict regioselectivity and stereoselectivity, and calculate activation barriers, thus elucidating the energetic landscape of the reaction. mdpi.comresearchgate.net Similarly, computational analyses of [2+2] cycloaddition reactions have explored the role of reactant electronic properties, such as HOMO and LUMO energy levels, in determining reaction feasibility. beilstein-journals.org

Furthermore, the mechanisms of nucleophilic substitution at sulfur in sulfonyl compounds have been a subject of both experimental and theoretical investigation, with research focusing on identifying intermediates and transition states to rationalize reaction outcomes. researchgate.netmdpi.com However, specific energetic data, such as activation energies, transition state energies, or reaction enthalpies for proposed mechanisms involving this compound, remain absent from the available literature.

Derivatization and Functionalization Strategies of E 2 Phenylethenesulfonyl Chloride

Synthesis of Vinyl Sulfones from (E)-2-Phenylethenesulfonyl Chloride

Vinyl sulfones are important synthetic intermediates and are present in various biologically active compounds. This compound serves as a key precursor for the stereoselective synthesis of (E)-vinyl sulfones and a diverse array of alkyl and aryl vinyl sulfones.

Stereoselective Synthesis of (E)-Vinyl Sulfones

The synthesis of (E)-vinyl sulfones from this compound can be achieved through various methods that retain the stereochemistry of the starting material. One common approach involves the reaction of the sulfonyl chloride with organometallic reagents. For instance, the coupling of this compound with organoboronic acids in the presence of a suitable catalyst provides a pathway to (E)-alkenylsulfones.

Recent advancements have also highlighted metal-free and halogen-free conditions for the stereoselective synthesis of (E)-vinyl sulfones. organic-chemistry.org For example, an electrochemical oxidative N-S bond cleavage of aromatic sulfonylhydrazides followed by a cross-coupling reaction with cinnamic acids has been shown to produce (E)-vinyl sulfones in good yields. organic-chemistry.org Another notable method is the nickel-catalyzed direct sulfonylation of alkenes with sulfonyl chlorides, which offers a broad substrate scope and good functional group compatibility for producing a wide range of vinyl sulfones. organic-chemistry.org

Diversity-Oriented Synthesis of Alkyl and Aryl Vinyl Sulfones

The reactivity of this compound allows for the introduction of a wide variety of alkyl and aryl substituents, leading to a diverse library of vinyl sulfones. This is typically accomplished through nucleophilic substitution reactions where the chlorine atom on the sulfonyl group is displaced by a carbon nucleophile.

A prominent method for achieving this diversity is the use of Grignard reagents or organocuprates, which readily react with the sulfonyl chloride to form the corresponding alkyl or aryl vinyl sulfones. Furthermore, modern cross-coupling reactions, such as Suzuki and Stille couplings, have expanded the scope of accessible vinyl sulfones. These reactions, catalyzed by transition metals like palladium, enable the coupling of this compound with a broad range of organoboron or organotin reagents, respectively. These methods offer high efficiency and functional group tolerance, making them ideal for diversity-oriented synthesis.

For instance, a silver-catalyzed sulfonylation of styrenes has been developed for the stereoselective synthesis of vinyl sulfones, yielding a variety of products with different substitutions. rsc.org The following table showcases some examples of the diverse vinyl sulfones synthesized using this method. rsc.org

| Compound Name | Yield (%) | Melting Point (°C) |

| (E)-1-Methyl-4-(2-(phenylsulfonyl)vinyl)benzene | 85 | 138 |

| (E)-2-Chloro-4-(2-(phenylsulfonyl)vinyl)benzene | 65 | 98-100 |

| (E)-2-Methoxyl-4-(2-(phenylsulfonyl)vinyl)benzene | 69 | 93-94 |

| (E)-2-(2-(phenylsulfonyl)vinyl)thiophene | 70 | 93-94 |

Formation of Sulfonamide and Sulfonate Derivatives

The sulfonyl chloride moiety of this compound is highly susceptible to nucleophilic attack by amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively. These derivatives are of significant interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis of Novel Sulfonamides with Biological Potential

The reaction of this compound with primary or secondary amines, typically in the presence of a base to neutralize the HCl byproduct, readily affords the corresponding N-substituted vinylsulfonamides. This reaction is general and allows for the incorporation of a wide range of amine-containing fragments, leading to the synthesis of novel sulfonamides with potential biological activities. researchgate.netnih.gov

Sulfonamides are a well-established class of pharmacologically active compounds with applications as antimicrobial, antithyroid, and antitumor agents. researchgate.net The vinyl sulfonamide scaffold derived from this compound offers a unique structural motif for the design and synthesis of new therapeutic agents. For example, novel sulfonamide derivatives containing coumarin (B35378) moieties have been synthesized and screened for their biological activity, demonstrating the potential of this synthetic strategy. nih.gov Research has shown that even minor structural modifications to sulfonamides can lead to significant changes in their biological activity, driving the synthesis of diverse derivatives. researchgate.net

Preparation of Vinylic Sulfonate Esters

Vinylic sulfonate esters can be prepared by the reaction of this compound with alcohols or phenols in the presence of a base. researchgate.net This esterification reaction proceeds efficiently to yield the corresponding sulfonate esters. Vinylic sulfonates are valuable intermediates in organic synthesis, often serving as leaving groups in substitution and cross-coupling reactions.

The synthesis of vinyl sulfonate esters can also be achieved through a one-pot sulfonation-elimination reaction with 2-chloroethanesulfonyl chloride, triethylamine, and the corresponding alcohol, often resulting in excellent yields. researchgate.net These vinylic sulfonate esters can then be utilized in further synthetic transformations, such as Diels-Alder cycloadditions, to create more complex molecular architectures. researchgate.net The ability to readily prepare these esters from this compound enhances its utility as a versatile building block in organic synthesis.

Polymerization Reactions Utilizing the Sulfonyl Chloride Group

The sulfonyl chloride group in this compound can participate in polymerization reactions. While the vinyl group itself can undergo polymerization, the sulfonyl chloride functionality offers a distinct handle for creating polymers with specific properties.

One approach involves the conversion of the sulfonyl chloride into a polymerizable group. For instance, the sulfonyl chloride can be reacted with a monomer containing a hydroxyl or amino group to form a sulfonate ester or sulfonamide linkage, thereby incorporating the vinyl sulfone moiety into a polymer chain.

Alternatively, the sulfonyl chloride group itself can be directly involved in polymerization processes. For example, poly(styrene sulfonyl chloride) can be synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization. dntb.gov.ua This controlled radical polymerization technique allows for the preparation of well-defined polymers with sulfonyl chloride side chains. These polymeric sulfonyl chlorides can then be post-functionalized by reacting them with various nucleophiles to introduce a wide range of functional groups, leading to materials with tailored properties for applications such as membranes. dntb.gov.ua The thermal degradation of polymers containing sulfonyl chloride groups has also been studied, revealing a concerted homolytic C-S and S-Cl bond scission mechanism. dntb.gov.ua

Controlled Polymerization Techniques (e.g., RAFT)

Controlled polymerization, often referred to as living polymerization, enables the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. nih.gov Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a prominent example of such techniques, valued for its compatibility with a wide array of monomers and reaction conditions. wikipedia.org

The polymerization of styrenic monomers, including derivatives like this compound, can be managed using RAFT. This method employs a thiocarbonylthio compound as a chain-transfer agent (CTA) to mediate the polymerization process. wikipedia.org The resulting polymers, such as polystyrene bearing pendant sulfonyl chloride groups, can be further modified. For instance, these pendant groups can act as chain transfer agents themselves, leading to the formation of branched or grafted structures. researchgate.net

Research into the RAFT polymerization of related styrenic monomers, such as 4-vinylbenzyltetrahydrothiophenium tetrafluoroborate, has demonstrated that controlled polymerization can be achieved, yielding polymers with narrow molecular weight distributions (dispersity values around 1.15). researchgate.netrsc.org These studies highlight the potential for precise control over the polymerization of functional styrenes. The choice of CTA is crucial; for example, in the RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate, different CTAs were tested, with 4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid providing good control and low dispersity. rsc.org

The resulting polymers with reactive sulfonyl chloride or related functional groups are valuable as precursors for new materials. For example, polystyrene sulfonyl chloride has been utilized as a resin for the solid-phase synthesis of nitrogen-containing heterocycles. nih.gov

Table 1: Examples of Controlled Radical Polymerization of Styrenic Monomers

| Monomer | Polymerization Technique | Chain Transfer Agent (CTA) / Conditions | Resulting Polymer Structure | Dispersity (Đ) | Reference |

|---|---|---|---|---|---|

| Vinylbenzylsulfonyl chloride (VBSC) and Styrene (B11656) | RAFT Copolymerization | Not Specified | Polystyrene with pendant sulfonyl chloride groups | Not Specified | researchgate.net |

| 4-Vinylbenzyltetrahydrothiophenium tetrafluoroborate | RAFT | Tertiary trithiocarbonate | Polymeric sulfonium (B1226848) salt | ~1.15 | researchgate.netrsc.org |

| 2,2,2-Trifluoroethyl α-fluoroacrylate (FATRIFE) | Thermal RAFT | 4-Cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid (CTA2) | Poly(FATRIFE) | < 1.10 | rsc.org |

| 2,2,2-Trifluoroethyl α-fluoroacrylate (FATRIFE) | Photo-RAFT | CTA2, white LED lamps | Poly(FATRIFE) | < 1.10 | rsc.org |

Graft Polymerization for Functional Materials

Graft polymerization is a powerful method for modifying the surface properties of materials by attaching polymer chains to a backbone polymer. wikipedia.org This "grafting from" technique can be initiated by creating reactive sites on the surface of a material, from which the new polymer chains can grow.

For example, the surface of poly(ethylene terephthalate) (PET) films has been functionalized by graft polymerization of the sodium salt of styrene sulfonate (NaSS). nih.govresearchgate.net In this process, the PET surface is first activated, for instance by ozonation, to generate peroxide and hydroperoxide species. These species then initiate the radical polymerization of NaSS from the surface, creating a layer of poly(NaSS). nih.govresearchgate.net The density of the grafted chains can be controlled by varying reaction parameters such as ozonation time, monomer concentration, and temperature. nih.govnih.gov

This approach has been used to create "biointegrable" materials, where the grafted polymer enhances the biocompatibility of the original substrate. nih.govresearchgate.net For instance, grafting poly(sodium styrene sulfonate) onto poly(ε-caprolactone) films has been shown to improve the adhesion and metabolic activity of fibroblast cells. nih.gov

The reactive sulfonyl chloride group in polymers derived from this compound offers a versatile handle for subsequent "grafting to" modifications, where pre-synthesized polymer chains are attached to the backbone.

Table 2: Graft Polymerization for Functional Material Synthesis

| Backbone Polymer | Monomer for Grafting | Initiation Method | Application of Functional Material | Reference |

|---|---|---|---|---|

| Poly(ethylene terephthalate) (PET) | Sodium styrene sulfonate (NaSS) | Ozonation followed by thermal decomposition of hydroperoxides | Biointegrable artificial anterior cruciate ligament | nih.govresearchgate.net |

| Poly(ε-caprolactone) (PCL) | Sodium styrene sulfonate (NaSS) | Ozonation followed by graft polymerization | Enhanced fibroblast behavior for tissue engineering | nih.gov |

| Polystyrene | Not Applicable (Branched via pendant groups) | RAFT polymerization where pendant sulfonyl chloride groups act as CTAs | Branched polystyrene structures | researchgate.net |

Cyclization and Annulation Reactions Mediated by this compound

The dual reactivity of this compound makes it a valuable participant in the synthesis of cyclic and heterocyclic compounds.

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions are fundamental in organic synthesis for the construction of ring systems. In the context of styrenesulfonyl derivatives, these pathways can lead to the formation of sultones, which are cyclic sulfonic acid esters. nih.govsemanticscholar.orgresearchgate.net Sultones are valuable heterocyclic intermediates in organic synthesis. nih.govsemanticscholar.orgresearchgate.net

While direct intramolecular cyclization of this compound itself is not extensively detailed in the provided search results, the synthesis of sultone derivatives from related structures highlights relevant chemical principles. For example, a novel method for synthesizing a sultone derivative, (E)-ethyl 4-oxo-6-styryl-3,4-dihydro-1,2-oxathiine-5-carboxylate 2,2-dioxide, involves the ring closure of a precursor using acetic anhydride (B1165640) and concentrated sulfuric acid. nih.govsemanticscholar.orgresearchgate.net This demonstrates the propensity of styryl-containing sulfonic acid derivatives to undergo cyclization to form sultone rings. nih.govsemanticscholar.orgresearchgate.net

Other methods for synthesizing sultones include intramolecular Diels-Alder reactions, ring-closing metathesis, and various metal-catalyzed intramolecular coupling reactions. nih.govsemanticscholar.orgresearchgate.net Furthermore, the use of sulfuryl chloride in the 5-endo chlorocycloetherification of homoallylic alcohols to form β-chlorotetrahydrofurans showcases the utility of sulfonyl chlorides in mediating cyclization reactions. organic-chemistry.org

Construction of Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. nih.gov this compound and related sulfonyl chlorides are useful reagents in annulation reactions, which involve the formation of a new ring onto an existing one.

Annulation reactions of sulfenyl chlorides (related to sulfonyl chlorides) with alkenes and cycloalkenes have been shown to produce various sulfur- and nitrogen-containing heterocyclic systems. mdpi.com For example, 2-quinolinesulfenyl chloride reacts with terminal alkenes in a regioselective manner to yield 1,2-dihydro researchgate.netnih.govthiazolo[3,2-a]quinolin-10-ium chlorides. mdpi.com

The reactivity of the vinyl group in this compound also allows it to participate in cycloaddition reactions, such as [3+2] annulations, which are widely used for synthesizing five-membered aromatic heterocycles. chim.itrsc.org While specific examples involving this compound as the dipolarophile were not found, nitroalkenes, which also feature an activated double bond, readily undergo these reactions. chim.it

Furthermore, polystyrene sulfonyl chloride has been employed as a solid support for the synthesis of nitrogen-containing heterocycles like indoles and quinolones, demonstrating the utility of the sulfonyl chloride group in facilitating the construction of these important scaffolds. researchgate.netnih.gov

Advanced Characterization and Computational Studies of E 2 Phenylethenesulfonyl Chloride and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods are indispensable for the unambiguous identification and detailed structural analysis of (E)-2-phenylethenesulfonyl chloride. These techniques provide a comprehensive picture of the molecule's connectivity, functional groups, and molecular weight.

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons. For this compound, the vinyl protons are expected to appear as doublets in the downfield region due to the deshielding effect of the sulfonyl chloride and phenyl groups. The coupling constant (J-value) between these protons would be indicative of their trans relationship. The aromatic protons of the phenyl group would typically appear as a multiplet.

¹³C NMR spectroscopy offers insights into the carbon skeleton. The spectrum would show distinct signals for the vinyl carbons, the aromatic carbons, and the carbon of the sulfonyl chloride group. The chemical shifts of the vinyl carbons are influenced by the substitution pattern.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between protons and carbons, confirming the structural assignment. COSY spectra would show correlations between the coupled vinyl protons, while HSQC would link each proton to its directly attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Vinylic Hα | ~7.0-7.5 (d) | ~130-135 |

| Vinylic Hβ | ~7.5-8.0 (d) | ~140-145 |

| Aromatic H | ~7.3-7.6 (m) | ~127-133 |

| C=C (α-carbon) | - | ~130-135 |

| C=C (β-carbon) | - | ~140-145 |

| Aromatic C | - | ~127-133 |

| Aromatic C (ipso) | - | ~135-140 |

Note: These are predicted values and may vary based on the solvent and experimental conditions. d = doublet, m = multiplet.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysismdpi.comrsc.org

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. mdpi.comrsc.org

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Key characteristic absorption bands for this compound would include:

S=O stretching: Two strong bands are expected in the regions of 1350-1400 cm⁻¹ (asymmetric) and 1160-1190 cm⁻¹ (symmetric) for the sulfonyl chloride group.

C=C stretching: A band in the region of 1600-1650 cm⁻¹ corresponding to the vinyl C=C double bond.

=C-H bending: Out-of-plane bending vibrations for the trans alkene would appear around 960-980 cm⁻¹.

Aromatic C-H and C=C stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Raman spectroscopy , which measures the inelastic scattering of light, provides complementary information. The S-Cl stretching vibration, which is often weak in the IR spectrum, may show a stronger signal in the Raman spectrum. The symmetric vibrations, such as the C=C stretch of the vinyl group and the breathing mode of the aromatic ring, are typically strong in Raman spectra.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| S=O (asymmetric stretch) | 1350-1400 (strong) | Weak |

| S=O (symmetric stretch) | 1160-1190 (strong) | Moderate |

| C=C (vinyl stretch) | 1600-1650 (medium) | Strong |

| =C-H (trans bend) | 960-980 (strong) | Weak |

| Aromatic C=C | 1450-1600 (variable) | Strong |

| S-Cl stretch | ~400-500 (weak) | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysismdpi.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. mdpi.com

For this compound, the molecular ion peak ([M]⁺) would be observed, and its high-resolution mass would confirm the molecular formula (C₈H₇ClO₂S). The isotopic pattern of the molecular ion, showing peaks for [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, would be characteristic of the presence of a chlorine atom.

Common fragmentation pathways for sulfonyl chlorides involve the loss of the chlorine radical (·Cl) and sulfur dioxide (SO₂). nih.gov The fragmentation of the phenylethene moiety would likely lead to the formation of a stable styryl cation or related fragments.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Description |

| [C₈H₇ClO₂S]⁺ | 202/204 | Molecular Ion |

| [C₈H₇O₂S]⁺ | 167 | Loss of ·Cl |

| [C₈H₇]⁺ | 103 | Loss of ·SO₂Cl |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Crystallographic Analysis of Solid-State Structures

A crystallographic analysis would confirm the trans configuration of the double bond. It would also provide detailed information on the geometry of the sulfonyl chloride group, including the S-O and S-Cl bond lengths and the O-S-O bond angle. Furthermore, the packing of the molecules in the crystal lattice, influenced by intermolecular interactions such as C-H···O and C-H···π interactions, would be elucidated.

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry, particularly quantum mechanical methods, offers powerful tools to complement experimental data and to gain deeper insights into the electronic structure, reactivity, and spectroscopic properties of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivityrsc.org

Density Functional Theory (DFT) is a widely used computational method that can accurately predict various molecular properties. nih.govresearchgate.netmdpi.com For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: This provides theoretical bond lengths and angles that can be compared with experimental data if available.

Predict spectroscopic data: DFT can be used to calculate NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis spectra), which can aid in the interpretation of experimental spectra. mdpi.com

Analyze the electronic structure: DFT calculations can provide information about the distribution of electron density, molecular orbitals (HOMO and LUMO), and the electrostatic potential surface. This helps in understanding the reactivity of the molecule, for instance, by identifying electrophilic and nucleophilic sites. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the chemical reactivity and kinetic stability of the molecule. bohrium.com

Investigate reaction mechanisms: DFT can be used to model reaction pathways and determine the energies of transition states and intermediates, providing insights into the mechanisms of reactions involving this compound.

Molecular Dynamics Simulations of Reactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of reaction pathways, transition states, and the influence of solvent molecules on a reaction.

For this compound, MD simulations can be instrumental in understanding the mechanisms of its reactions, such as nucleophilic substitution at the sulfonyl group. These simulations can track the trajectory of a nucleophile as it approaches the electrophilic sulfur atom, providing insights into the preferred angle of attack and the subsequent structural rearrangements that lead to the displacement of the chloride leaving group.

Theoretical studies on related sulfonyl chlorides, such as methanesulfonyl chloride and arenesulfonyl chlorides, have established that nucleophilic substitution at the tetracoordinate sulfur can proceed through either a concerted SN2-like mechanism or a stepwise addition-elimination pathway involving a trigonal-bipyramidal intermediate. acs.orgnih.govmdpi.com The preferred mechanism is often influenced by the nature of the nucleophile, the solvent, and the substituents on the sulfonyl group.

In the case of this compound, the presence of the vinyl group introduces additional complexity. MD simulations could be employed to investigate how the electronic and steric properties of the styrenyl moiety affect the energy landscape of the reaction. For instance, the simulation could reveal whether the phenyl ring and the double bond participate in stabilizing or destabilizing the transition state through resonance or inductive effects.

A hypothetical MD simulation of the hydrolysis of this compound could provide data on the average bond distances and angles during the reaction, as illustrated in the table below. Such data is crucial for visualizing the reaction coordinate and identifying the key structural changes that govern the reaction rate and mechanism.

Table 1: Illustrative Molecular Dynamics Simulation Data for the Hydrolysis of this compound

| Simulation Time (fs) | S-Cl Distance (Å) | S-O(nucleophile) Distance (Å) | C-S-O Angle (°) | Reaction Stage |

| 0 | 2.05 | 3.50 | 108.5 | Reactant Complex |

| 50 | 2.15 | 2.80 | 105.2 | Approach |

| 100 | 2.45 | 2.10 | 95.8 | Transition State |

| 150 | 2.90 | 1.85 | 98.7 | Product Formation |

| 200 | 3.50 | 1.70 | 107.9 | Product |

Note: This table presents hypothetical data for illustrative purposes, representing the type of information that would be obtained from a molecular dynamics simulation.

Conformational Analysis and Stereochemical Prediction

Computational methods, such as density functional theory (DFT), can be used to calculate the potential energy surface for rotation around these bonds. This allows for the identification of the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

The conformation of the styryl group (planar vs. non-planar) and the orientation of the sulfonyl chloride group relative to the vinyl plane are critical determinants of the molecule's steric and electronic properties. For example, a planar conformation would maximize π-conjugation between the phenyl ring and the double bond, which could in turn affect the electrophilicity of the sulfonyl sulfur.

Table 2: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (C-C-C=C) (°) | Dihedral Angle (C=C-S-Cl) (°) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 0 | 90 | 0.0 |

| B | 0 | 180 | 2.5 |

| C | 90 | 90 | 5.8 |

| D | 90 | 180 | 7.2 |

Note: This table provides a hypothetical set of results from a computational conformational analysis to illustrate the concepts.

Stereochemical prediction is a crucial aspect of understanding the reactions of chiral molecules or reactions that generate new stereocenters. While this compound itself is achiral, its reactions with chiral nucleophiles or reactions at the double bond can lead to stereoisomeric products.

Computational chemistry plays a vital role in predicting the stereochemical outcome of such reactions. By calculating the energies of the diastereomeric transition states, it is possible to predict which product will be formed preferentially. For nucleophilic substitution at the sulfonyl group, theoretical studies have shown that the reaction can proceed with either inversion or retention of configuration at the sulfur atom, depending on the mechanism. mdpi.com

For instance, in a reaction with a chiral amine, computational modeling could be used to determine the transition state energies for the formation of the (R) and (S) sulfonamide products. The ratio of the products can then be predicted from the difference in these activation energies. This predictive capability is invaluable for designing stereoselective syntheses of complex molecules.

Applications of E 2 Phenylethenesulfonyl Chloride in Specific Research Areas

Precursor for Biologically Active Molecules

The distinct chemical functionalities of (E)-2-Phenylethenesulfonyl chloride allow it to serve as a starting material for molecules with significant biological effects, particularly in the pharmaceutical and agrochemical sectors.

The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents. This compound is a suitable precursor for the synthesis of novel sulfonamides. The primary reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride group, displacing the chloride and forming a stable sulfonamide bond. This reaction is a fundamental method for creating diverse libraries of sulfonamide compounds for screening purposes.

The general reaction is as follows:

R-NH₂ + (E)-C₆H₅CH=CHSO₂Cl → (E)-C₆H₅CH=CHSO₂NH-R + HCl

This straightforward synthesis allows for the incorporation of the styryl sulfonamide moiety into various molecular scaffolds, enabling the exploration of new chemical space for potential drug candidates and agrochemicals. The sulfonamide group is a key feature in numerous antibacterial, anti-inflammatory, and diuretic drugs.

The vinyl sulfone motif is recognized as a privileged structure in drug discovery, particularly for the development of targeted covalent inhibitors. tandfonline.comnih.gov This functional group can act as a Michael acceptor, reacting with nucleophilic residues, such as cysteine or lysine, in the active site of an enzyme to form a stable covalent bond. tandfonline.com This mechanism leads to irreversible inhibition, which can result in high potency and prolonged duration of action.

This compound serves as a key starting material for synthesizing various vinyl sulfone derivatives. By reacting the sulfonyl chloride with different nucleophiles (e.g., amines, alcohols), a variety of vinyl sulfones with tailored properties can be produced. These derivatives are then investigated as inhibitors for specific enzyme targets.

A notable application of this class of compounds is in the development of cysteine protease inhibitors. tandfonline.com Cysteine proteases are involved in the lifecycle of various pathogens, including parasites and viruses, making them attractive drug targets. tandfonline.comucd.ie Vinyl sulfone-based inhibitors have shown significant potential as anti-parasitic and anti-viral agents. tandfonline.comresearchgate.net For example, peptidyl vinyl sulfones have been developed as potent and irreversible inhibitors of the proteasome, a key player in cellular protein degradation. researchgate.net

The mechanism of inhibition involves the nucleophilic addition of a cysteine residue's thiolate anion from the enzyme's active site to the β-carbon of the vinyl sulfone. rsc.org This forms a stable carbon-sulfur bond, effectively and irreversibly inactivating the enzyme. rsc.org

| Drug Candidate/Inhibitor Class | Target Enzyme Class | Therapeutic Area | Reference |

| K11777 | Cysteine Protease (Cruzain) | Anti-parasitic (Chagas disease) | nih.govresearchgate.net |

| WRR-483 | Cysteine Protease | Chemotherapeutics | nih.govresearchgate.net |

| BAY 11-7085 | IκB kinase (IKK) | Anti-inflammatory | nih.gov |

| Peptide Vinyl Sulfones | Proteasome | Anti-cancer | researchgate.net |

Monomer in Advanced Polymer Chemistry

The presence of a polymerizable vinyl group makes this compound a valuable monomer for the creation of functional polymers with applications in separation technologies and energy storage.

This compound can undergo polymerization via its vinyl group to produce poly(this compound). This polymer is a functional analogue of poly(styrene sulfonyl chloride), a versatile material used in various applications. The pendant sulfonyl chloride groups along the polymer backbone are highly reactive and can be chemically modified to introduce a wide range of functional groups.

This reactivity is particularly useful in the fabrication of specialized membranes. For instance, the sulfonyl chloride groups can be reacted with various amines or alcohols to alter the surface properties of a membrane, tailoring its hydrophilicity, charge, and selectivity. In membrane technology, polymers like polystyrene sulfonyl chloride are key for creating ion-exchange membranes, which are crucial for water purification and other separation processes.

Proton exchange membranes (PEMs) are the central component of PEM fuel cells, which are a leading technology for clean energy generation. These membranes must exhibit high proton conductivity, good mechanical strength, and chemical stability. Sulfonated polymers are the state-of-the-art materials for PEMs.

A polymer synthesized from this compound can be readily converted into a proton-conducting polymer by hydrolyzing the sulfonyl chloride groups (-SO₂Cl) to sulfonic acid groups (-SO₃H). The resulting polymer, a type of sulfonated polyphenylene, possesses the necessary acidic sites for proton transport. rsc.org The sulfonic acid groups, in the presence of water, can dissociate, releasing protons (H⁺) that can then move through a network of water molecules within the membrane.

The performance of such PEMs is influenced by several factors, including the ion exchange capacity (IEC), which is a measure of the number of sulfonic acid groups per unit weight of the polymer. orientjchem.org Research on similar sulfonated polymers has shown a direct correlation between IEC and proton conductivity.

| Polymer Type | Key Functional Group | Application | Mechanism |

| Sulfonated Polystyrene | Sulfonic Acid (-SO₃H) | Proton Exchange Membrane | Facilitates proton transport via hopping mechanism through a hydrated network. |

| Phosphonated Poly(vinylbenzyl chloride) | Phosphoric Acid (-PO₃H₂) | Proton Exchange Membrane | Creates a double proton transfer channel, enhancing conductivity, especially at low humidity. nih.gov |

Solid polymer electrolytes (SPEs) and gel polymer electrolytes (GPEs) are being intensely researched as safer alternatives to flammable liquid electrolytes in advanced energy storage devices like lithium-ion batteries. Crosslinking the polymer chains is a key strategy to enhance the mechanical properties, thermal stability, and electrochemical performance of these electrolytes.

This compound is an ideal monomer for creating such crosslinked networks. The vinyl group allows for the formation of the main polymer backbone through polymerization. The pendant sulfonyl chloride groups serve as reactive sites for crosslinking reactions. By adding a bifunctional or multifunctional nucleophile, such as a diamine or a diol, covalent bonds can be formed between different polymer chains, creating a robust three-dimensional network.

This crosslinked structure improves the dimensional stability of the electrolyte, preventing it from deforming at high temperatures. researchgate.net Furthermore, the crosslinked matrix can effectively immobilize liquid electrolytes in GPEs, reducing the risk of leakage while maintaining high ionic conductivity. researchgate.net Recent research has demonstrated that well-designed crosslinked polymer electrolytes can achieve high ionic conductivity and enhance salt solvation, leading to better battery performance. researchgate.netnih.gov

| Property | Benefit of Crosslinking | Research Finding | Reference |

| Mechanical Strength | Prevents lithium dendrite growth, improving safety. | Crosslinked structures strengthen mechanical modulus to effectively resist dendrite growth. | nih.gov |

| Thermal Stability | Maintains dimensional integrity at elevated temperatures. | Post-cross-linking increases rigidity, allowing dimensional stability up to high temperatures. | |

| Ionic Conductivity | Creates a stable framework for ion transport. | A well-designed crosslinked network can exhibit excellent ionic conductivity (e.g., 1.2 × 10⁻³ S cm⁻¹ at 80 °C). | researchgate.net |

| Electrolyte Uptake | Can hold a large amount of liquid electrolyte in gel polymer systems. | Crosslinking can create complex matrices that accommodate more liquid electrolyte. |

Reagent in Synthetic Organic Chemistry

As a bifunctional reagent, this compound offers reactive sites for nucleophilic substitution at the sulfonyl chloride group and for addition reactions across the carbon-carbon double bond. This dual reactivity makes it a valuable tool for synthetic chemists.

This compound is a key precursor for the synthesis of vinyl sulfones, which are significant structural motifs in organic chemistry. The formation of the carbon-sulfur (C-S) bond in these products is a critical transformation. Recent methodologies have focused on direct and efficient ways to achieve this, often utilizing transition-metal catalysis or photochemical methods.

One approach involves the nickel-catalyzed direct sulfonylation of alkenes using sulfonyl chlorides. organic-chemistry.org While this method builds the vinyl sulfone structure from simpler alkenes, this compound can be used in subsequent reactions where the vinyl sulfone moiety is further functionalized. More directly, photochemical methods provide a metal- and oxidant-free pathway for creating vinyl sulfones. These reactions can proceed via a radical-radical cross-coupling of vinyl bromides and sodium sulfinates, and notably, sulfonyl chlorides can also be used as the sulfonylating agent in a one-pot synthesis. organic-chemistry.org

The resulting (E)-phenylvinyl sulfones, synthesized from the parent sulfonyl chloride, are themselves important intermediates. The C-S bond is integral to their structure and subsequent reactivity. For instance, these vinyl sulfones can undergo further C-S bond-forming reactions. Research has shown that water can promote dehydrative cross-coupling reactions between sulfinic acids and allylic alcohols to form allylic sulfones, highlighting the diverse ways C-S bonds can be formed in aqueous media under mild conditions. researchgate.net The development of such reactions is crucial for green chemistry and the synthesis of biologically active molecules. researchgate.netrsc.orgresearchgate.net

Table 1: Research Findings on C-S Bond Formation

| Method | Reactants | Product Class | Key Features |

| Nickel Catalysis | Alkenes + Sulfonyl Chlorides | Vinyl Sulfones | Direct sulfonylation of unactivated and substituted alkenes. organic-chemistry.org |

| Photochemical Synthesis | Vinyl Bromines + Sodium Sulfinates or Sulfonyl Chlorides | Vinyl Sulfones | Metal-free, oxidant-free, excellent functional group tolerance. organic-chemistry.org |

| Water-Promoted Coupling | Sulfinic Acids + Allylic Alcohols | Allylic Sulfones | Metal-free, neutral aqueous media, room temperature. researchgate.net |

The vinyl sulfone and vinyl sulfonamide motifs are considered "privileged structures" in medicinal chemistry due to their prevalence in biologically active compounds. tandfonline.comresearchgate.netnih.gov this compound serves as a crucial gateway to these functionalities. By reacting the sulfonyl chloride with amines or other nucleophiles, a diverse library of vinyl sulfonamides and sulfonate esters can be generated. nih.gov

The significance of the vinyl sulfone group lies in its role as a Michael acceptor. researchgate.netyoutube.com This electrophilic character allows it to form covalent bonds with nucleophilic residues found in biological macromolecules, such as the cysteine residues in proteases. tandfonline.comresearchgate.netnih.gov This ability to act as a covalent inhibitor makes vinyl sulfone-containing compounds potent and selective agents for various therapeutic targets. researchgate.net They have been successfully incorporated into drug candidates for treating cancer, parasitic diseases like Chagas disease, and inflammatory conditions. researchgate.netnih.gov

For example, vinyl sulfonamides have been employed as thiol-Michael "click" acceptors for the macrocyclization of peptides, a strategy that enhances peptide stability and potency. nih.gov The reaction proceeds efficiently under mild conditions, demonstrating the utility of this functional group in bioconjugation. The reactivity of these Michael acceptors can be tuned based on the substituent on the sulfonyl group, with studies showing that the rates of Michael addition can vary over several orders of magnitude. nih.gov This tunability is critical for designing inhibitors with the desired balance of reactivity and specificity to avoid off-target effects. researchgate.netnih.gov The development of novel vinyl sulfone derivatives continues to be an active area of research for targeting conditions like Parkinson's disease. acs.org

Catalysis and Reaction Engineering

The inherent reactivity of this compound makes its use in catalyzed reactions and advanced reactor technologies an area of growing interest, aiming for more efficient, selective, and safer chemical processes.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the activation of stable molecules through single-electron transfer (SET) processes. researchgate.net Sulfonyl chlorides, including aromatic variants like this compound, are excellent candidates for this type of activation.